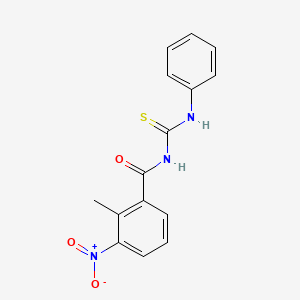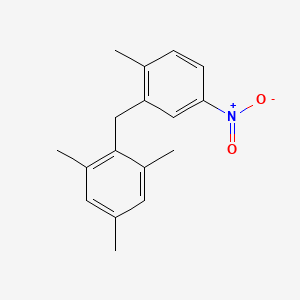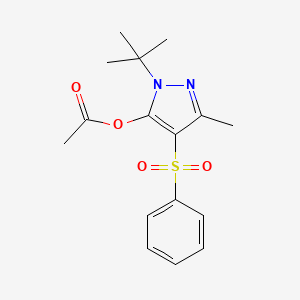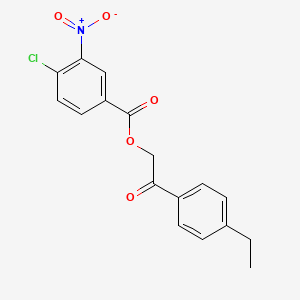
N-(5-fluoro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide, also known as Fluoromethamphetamine (FMA), is a synthetic compound that belongs to the amphetamine class of drugs. FMA is a potent stimulant that has been used in scientific research to study the effects of amphetamines on the brain and behavior.
Mécanisme D'action
FMA acts by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn activates dopamine receptors and leads to the characteristic effects of amphetamines.
Biochemical and Physiological Effects:
FMA has a number of biochemical and physiological effects on the body. These include an increase in heart rate and blood pressure, dilation of the pupils, and an increase in body temperature. FMA also causes a release of glucose from the liver, leading to an increase in blood sugar levels. In addition, FMA can cause changes in mood, including increased alertness, energy, and euphoria.
Avantages Et Limitations Des Expériences En Laboratoire
FMA has a number of advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of amphetamines on the brain and behavior. FMA is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, FMA has a number of limitations as well. It is a controlled substance, which makes it difficult to obtain for research purposes. In addition, FMA has a high potential for abuse and can cause addiction in humans and animals.
Orientations Futures
There are many future directions for research on FMA. One area of interest is the role of FMA in addiction and drug abuse. FMA has been shown to be addictive in animal studies, and further research is needed to understand the mechanisms underlying this addiction. Another area of interest is the potential therapeutic uses of FMA. FMA has been shown to be effective in the treatment of attention deficit hyperactivity disorder (ADHD) in animal studies, and further research is needed to investigate its potential as a treatment for human patients. Finally, research is needed to investigate the long-term effects of FMA use on the brain and behavior. This research could help to identify potential risks associated with FMA use and could inform the development of safer and more effective treatments for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of FMA involves the reaction of 2-fluoro-5-methylphenylacetic acid with 4-methoxyphenylmagnesium bromide in the presence of a palladium catalyst. The resulting intermediate is then treated with n-butyl lithium and then acetic anhydride to yield FMA as a white crystalline powder.
Applications De Recherche Scientifique
FMA has been used in scientific research to study the effects of amphetamines on the brain and behavior. FMA acts as a potent stimulant of the central nervous system, causing an increase in the release of dopamine, norepinephrine, and serotonin. This increase in neurotransmitter release leads to an increase in alertness, energy, and euphoria. FMA has also been used in animal studies to investigate the role of amphetamines in addiction and drug abuse.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-13-6-9-15(19)12-17(13)20-18(21)5-3-4-14-7-10-16(22-2)11-8-14/h6-12H,3-5H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOLAJOWMOOLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)



![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)

![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
